molecular formula C5H10O2 B13627718 Oxirane, 3-hydroxypropyl- CAS No. 21915-56-0

Oxirane, 3-hydroxypropyl-

Cat. No.: B13627718
CAS No.: 21915-56-0
M. Wt: 102.13 g/mol
InChI Key: SOGGLVJYVOCYTB-UHFFFAOYSA-N
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Description

3-(oxiran-2-yl)propan-1-ol: is an organic compound with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Allyl Alcohol: One common method for synthesizing 3-(oxiran-2-yl)propan-1-ol involves the epoxidation of allyl alcohol using peracids such as peracetic acid or m-chloroperbenzoic acid (mCPBA).

    Cyclization of Halohydrins: Another method involves the cyclization of halohydrins.

Industrial Production Methods: Industrial production methods for 3-(oxiran-2-yl)propan-1-ol are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(oxiran-2-yl)propan-1-ol is used as a building block in organic synthesis. Its reactivity allows for the formation of various complex molecules through ring-opening reactions and other transformations .

Biology and Medicine: For instance, oxirane-containing compounds are explored for their biological activity and potential therapeutic uses .

Industry: In the industrial sector, 3-(oxiran-2-yl)propan-1-ol is used in the production of polymers and resins. Its reactivity with other monomers allows for the creation of materials with desirable properties .

Mechanism of Action

The mechanism of action of 3-(oxiran-2-yl)propan-1-ol primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including ring-opening and substitution reactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3-(oxiran-2-yl)propan-1-ol is unique due to the presence of both an oxirane ring and a hydroxyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .

Properties

CAS No.

21915-56-0

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

3-(oxiran-2-yl)propan-1-ol

InChI

InChI=1S/C5H10O2/c6-3-1-2-5-4-7-5/h5-6H,1-4H2

InChI Key

SOGGLVJYVOCYTB-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCCO

Origin of Product

United States

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